cadmium texaphyrin
Description
Properties
CAS No. |
115677-78-6 |
|---|---|
Molecular Formula |
C7H11ClO4 |
Synonyms |
cadmium texaphyrin |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications
Strategies for Texaphyrin Ligand Synthesis
Texaphyrins are a family of heterocyclic, macrocyclic molecules that are derivatives of porphyrins, first developed by Jonathan Sessler and his team wikipedia.org. Their structure is characterized by a 22π aromatic benzannulene system google.com.
Acid-Catalyzed Condensation Routes
The core texaphyrin ligand is typically synthesized through an acid-catalyzed Schiff base condensation reaction nih.govscholaris.ca. This reaction generally involves a 1:1 condensation between a tripyrrane dialdehyde (B1249045) and an appropriately derivatized o-phenylenediamine (B120857) nih.govscholaris.ca. For instance, the non-aromatic form of the texaphyrin ligand can be obtained by reacting a tripyrrane dialdehyde (such as compounds analogous to 15 or 16 in Scheme 2 of nih.gov) with an o-phenylenediamine derivative under high dilution conditions, often catalyzed by hydrogen chloride (HCl) nih.govscholaris.ca. This synthetic approach is reminiscent of the method used by the Mertes group to form "accordion" macrocycles nih.govscholaris.ca. To drive the reaction equilibrium towards product formation, a water segregator can be employed to remove water generated during the condensation rsc.org. Early synthesis efforts also demonstrated the formation of the first Schiff base pyrrolic macrocycle through the acid-catalyzed condensation of tripyrrane with 1,2-diaminobenzene or 1,4-diamobutane osti.gov.
Precursor Chemistry and Intermediate Generation
The foundation of texaphyrin synthesis relies on the efficient preparation of a symmetric tripyrrane dialdehyde, which serves as a key precursor nih.gov. This intermediate is typically formed through the condensation of two pyrrole (B145914) subunits nih.gov. These pyrrole subunits can be obtained via established organic reactions, such as Paal-Knorr reactions for certain pyrroles and the Barton-Zard procedure for others nih.gov. Following the initial condensation, further functional group elaborations are performed, including ester deprotection, decarboxylation, and formylation nih.gov. The reduction of a side chain terminal ester to its corresponding alcohol can also be integrated into this synthetic sequence nih.gov. The tri-pyrrole intermediate is subsequently cyclized to establish the fundamental texaphyrin core wikipedia.org. The final aromatic texaphyrin, typically a green solid, is then obtained through an oxidation step, often involving air and chloroform (B151607) wikipedia.org.
Cadmium Metalation Protocols
The insertion of cadmium ions into the texaphyrin ligand to form cadmium texaphyrin is a critical step, often concurrent with the macrocycle's aromatization.
Conditions for Cadmium Ion Insertion
The aromatization of the texaphyrin core can be achieved by employing Cd²⁺ during the initial synthesis, although this method was later superseded for large-scale production wikipedia.org. Generally, the aromatic texaphyrin macrocycle, in its metal-complexed form, is obtained in good yields through the oxidation of the nonaromatic texaphyrin ligand nih.gov. This process occurs in the presence of an appropriate metal salt, such as a cadmium salt, molecular oxygen (air), and an organic base like triethylamine (B128534) nih.gov. The metal cation, including cadmium, is believed to play a role in stabilizing the macrocycle through a thermodynamic template effect nih.gov. Cadmium(II) texaphyrin complexes have been successfully synthesized at room temperature in air rsc.org. These cadmium(II) texaphyrin complexes are known to be effective photosensitizers for singlet oxygen formation, exhibiting quantum yields between 60% and 70% when irradiated at 354 nm in air-saturated methanol (B129727) google.com.
| Complex | Irradiation Wavelength (nm) | Medium | Singlet Oxygen Quantum Yield (%) |
|---|---|---|---|
| Cadmium(II) Texaphyrin | 354 | Air-saturated methanol | 60-70 google.com |
Influence of Solvent Systems on Metalation
The solvent system significantly influences the success and selectivity of metalation reactions for texaphyrins. In organic solvents, a wide array of texaphyrin metal complexes can be readily formed nih.govhep.com.cn. However, the cation selectivity observed in aqueous media for texaphyrin metalation contrasts sharply with the broader range of complexes obtainable in organic solvents hep.com.cn. For instance, attempts to perform transmetalation using a preformed cadmium(II)-texaphyrin complex as a precursor to generate lanthanide texaphyrins in aqueous solution (e.g., with gadolinium(III) acetate) proved unsuccessful nih.govhep.com.cn. This is attributed to the relatively high hydration energies of trivalent lanthanide cations, which can outcompete the stabilization offered by the texaphyrin ligand in an aqueous environment nih.govhep.com.cn. This finding underscores the preference for organic media to achieve effective and broad-spectrum metal insertion into texaphyrins, including for cadmium, as compared to aqueous conditions where specific challenges like competitive hydration energies can impede complex formation nih.govhep.com.cn.
Derivatization and Conjugation Strategies
Texaphyrins possess multiple sites amenable to chemical modification and functionalization, enabling the creation of diverse derivatives and conjugates nih.gov. Enhancing the stability of texaphyrin metal complexes can be achieved through specific structural modifications google.com. For example, introducing electron-donating substituents at positions 12, 15, 18, and/or 21 of the macrocycle contributes electrons to the aromatic π system, thereby stabilizing the metal complex against demetallation and the imine bonds against hydrolysis google.com.
Conjugation strategies with biologically active compounds offer several advantages: they can leverage the intrinsic tumor selectivity of texaphyrins to reduce the aspecific toxicity of certain drugs, improve water solubility and thus bioavailability through the addition of hydrophilic units, and enhance localization in target tissues when coupled with appropriate targeting moieties google.com.
Specific examples of derivatization and conjugation include:
Platinum Drug Conjugates: Texaphyrins have been covalently linked to platinum-based drugs, such as cisplatin (B142131), typically at the benzylic position google.comiupac.org. This strategy aims to overcome drug resistance in cancer therapy google.comiupac.org.
Lipophilic Conjugates: Lipophilic molecules have been conjugated with texaphyrins to facilitate their incorporation into biological vesicles google.com.
Texaphyrin-Phospholipid Conjugates: The synthesis of texaphyrin-phospholipid conjugates has enabled the self-assembly of these constructs into nanovesicles, known as nanotexaphyrins scholaris.cagoogle.comgoogle.com. A notable finding in this area is that direct conjugation of preformed texaphyrin macrocycles to phospholipids (B1166683) was generally unsuccessful scholaris.cagoogle.com. Consequently, a novel synthetic approach was developed wherein a phospholipid was first conjugated to an o-phenylenediamine precursor, which then underwent Schiff base condensation with a tripyrrane dialdehyde to form the desired texaphyrin-phospholipid construct scholaris.ca. This methodology also allows for the post-insertion of metal ions into preformed free-base nanotexaphyrins, offering tunable multifunctionality through metal ion selection scholaris.ca.
Polyethylene Glycol (PEG)ylation: The attachment of PEG groups to texaphyrins is employed to enhance their bioavailability acs.org.
Targeting Ligand Conjugates: For selective delivery, targeting ligands, such as prostate-specific membrane antigen (PSMA), can be incorporated into the texaphyrin structure to improve selective tumor delivery and cellular uptake acs.org.
Fluorescent Dye Conjugates: Texaphyrins have also been conjugated with fluorescent dyes, such as Rhodamine 6G, via a C≡C bond rsc.org.
Peripheral Functionalization of the Texaphyrin Macrocycle
The texaphyrin macrocycle offers multiple sites for chemical functionalization, allowing for the precise tuning of its physicochemical and biological properties. scholaris.ca These functionalization efforts primarily involve the strategic addition of electron-donating or electron-withdrawing groups, as well as the appending of various larger moieties.
The addition of electron-donating groups at positions 2, 7, 12, 15, 18, and/or 21 of the macrocycle contributes electrons to its aromatic π-system, thereby stabilizing the metal complex against demetallation and protecting the imine bonds from hydrolysis. google.comutexas.edu Conversely, the incorporation of electron-withdrawing groups, particularly at positions 15 and/or 18, renders the macrocycle more readily reducible, lowering its redox potential. This characteristic is particularly beneficial for applications requiring radiosensitization. google.comutexas.edu Steric protection for the imine bonds against in vivo enzyme hydrolysis can also be achieved by adding substituents to positions 12 and 21. google.comutexas.edu
Various types of functional groups can be appended to the texaphyrin core. These include polyether-linked polyhydroxylated groups, catechol derivatives, saccharide substitutions (via acetal-like glycosidic linkages or amide bonds), and doubly carboxylated texaphyrins where carboxyl groups are linked via aryl ethers or functionalized alkyl substituents. google.com Branched polyhydroxyl (polyol) subunits can also be attached through aryl ethers or ester linkages. google.com For targeted applications, oligonucleotides can be covalently linked to the periphery of the macrocycle using amide, ether, or thioether bonds. google.com
Meso-functionalization is another avenue for modification. Ring-oxygenation of metallotexaphyrins, facilitated by strong bases, can lead to the formation of oxotexaphlorin, which represents the first example of a meso-oxo functionalized texaphyrin derivative. rsc.org The presence of peripheral hydroxyl groups has been shown to play a significant role in this oxidation reaction. rsc.org Furthermore, the introduction of meso-3,5-bis[2-[2-(2-methoxyethoxy)ethoxy]-ethoxy]phenyl functionality imparts sufficient water solubility to the texaphyrin derivatives. nih.gov
The nature of these peripheral substituents also influences the photophysical properties, such as fluorescence. Electron-donating groups (e.g., –NH₂, –OH, and –O–CH₃) can increase the quantum yields by delocalizing π electrons and increasing the probability of transitions between the excited singlet state and the ground state. In contrast, electron-withdrawing groups (e.g., –NO₂, –CO₂H) can diminish or abolish fluorescence. nih.gov
Synthesis of Texaphyrin-Conjugates (e.g., Phospholipid, Chimeras)
The synthesis of texaphyrin-conjugates is a crucial strategy to enhance their therapeutic efficacy and selectivity. One significant class comprises texaphyrin-phospholipid conjugates. The general synthetic scheme for these conjugates is based on the formation of a central phenylenediamine that is pre-conjugated to a phospholipid. This intermediate then reacts with tripyrranes, leading to the formation of free-base texaphyrin-phospholipid conjugates. This resulting core moiety is then capable of forming stable 1:1 complexes with a range of metals, including cadmium. google.comgoogle.com Initial synthetic efforts for these conjugates often employed carbodiimide (B86325) cross-couplings, building upon established texaphyrin and phospholipid conjugation protocols. google.comgoogle.com
Beyond linear conjugates, hybrid macrocycles or "chimeras" have been synthesized. A notable example is the texaphyrin-calixpyrrole chimera, prepared in a single step through the acid-catalyzed condensation of diformyl dipyrromethanes and o-phenylenediamines. researchgate.networldscientific.comresearchgate.netnii.ac.jpworldscientific.com These chimeras are designed to combine the distinct attributes of each macrocyclic system, such as the larger cavity of texaphyrin with the intrinsic anion-binding capabilities characteristic of calixpyrroles. worldscientific.com
Texaphyrin-phospholipid conjugates can also be self-assembled into nanoparticles, known as nanotexaphyrins. google.comgoogle.com For instance, a manganese (Mn)-texaphyrin-phospholipid building block has been described, alongside a one-pot synthetic procedure for its self-assembly into Mn-nanotexaphyrins. researchgate.net Furthermore, a post-insertion methodology has been developed, allowing for the quantitative insertion of various metal ions into preformed nanotexaphyrins. scispace.com
Preparation of Water-Soluble this compound Derivatives
A key aspect of developing this compound for potential biomedical applications is achieving sufficient water solubility. Various synthetic strategies have been developed to enhance the aqueous solubility of texaphyrin derivatives.
One approach involves the synthesis of hydroxy-substituted texaphyrins. This can be accomplished by condensing a diformyltripyrrole with an ortho-phenylenediamine to produce a nonaromatic texaphyrin containing at least one hydroxy substituent. Subsequent oxidation of this condensation product yields an aromatic texaphyrin metal complex with improved water solubility. utexas.edu
The incorporation of poly(ethylene glycol) (PEG) groups is another effective method to increase water solubility. scholaris.canih.govnih.gov New analogues of motexafin (B12801952) gadolinium, a gadolinium(III) texaphyrin complex, have been synthesized incorporating 1,2-diaminobenzene or 2,3-diaminonaphthalene (B165487) subunits bearing multiple PEG groups, specifically to improve their water solubility. nih.gov
Texaphyrin metal complexes, including those with cadmium, inherently exhibit unusual water solubility and stability when compared to other porphyrin-like macrocycles. google.com The free-base form of texaphyrin functions as a monoanionic ligand, meaning that the resulting texaphyrin complexes formed with divalent and trivalent metal cations typically carry a positive charge at neutral pH. This characteristic positive charge contributes significantly to their increased water solubility compared to analogous porphyrin complexes. google.com
Historically, the initial cation coordination chemistry for texaphyrins, including cadmium, often required organic solvents. However, more recent advancements have demonstrated the ability to insert certain metal ions, such as bismuth(III), directly in aqueous media. nih.gov Cadmium(II) texaphyrin has also been utilized as a water-soluble metal cation sensor, displaying a visible color change upon metal complexation and concomitant oxidation. nih.govwikipedia.org Early synthetic methods for the aromatization of the texaphyrin core by Sessler and co-workers even employed Cd²⁺, though this process was subsequently replaced for larger-scale production. wikipedia.org The resulting this compound complexes have been well-characterized and demonstrate good water solubility. google.comgoogle.com
Coordination Chemistry and Supramolecular Interactions
Cadmium Ion Coordination Environment
The coordination environment of the cadmium ion within the texaphyrin framework is defined by the macrocyclic ligand and the potential for axial ligand interactions.
Analysis of Macrocyclic Ligand Denticity (Pentadentate)
Texaphyrin is characterized as a pentadentate macrocyclic ligand, meaning it binds to the central metal atom through five donor atoms, specifically five nitrogen atoms within its pentaaza core acs.orggoogle.comnih.govscholaris.cagoogle.comwikipedia.orgbyjus.comlibretexts.org. This pentadentate coordination is a key feature distinguishing texaphyrins from traditional porphyrins, which typically offer a tetradentate cavity acs.orgscholaris.caumich.edu. The increased cavity size of texaphyrin (with a center-to-nitrogen radius of 2.4 Å) facilitates the stable accommodation of larger metal cations, including cadmium acs.orggoogle.comscholaris.ca. The deprotonated texaphyrin ligand carries a formal charge of -1, in contrast to the -2 charge of a porphyrin nih.gov.
Stereochemical Aspects of Coordination (e.g., Pentagonal Bipyramidal, Pentagonal Pyramidal)
The stereochemistry around the cadmium ion in texaphyrin complexes can exhibit geometries such as pentagonal pyramidal and pentagonal bipyramidal. Early investigations characterized a monoligated six-coordinate cadmium(II) benzimidazole (B57391) pentagonal pyramidal cationic complex, which was considered a coordinatively unsaturated analogue google.com. In this pentagonal pyramidal geometry, the metal atom is bonded to five nitrogen atoms of the macrocycle and one additional ligand in an axial position rsc.org.
A coordinatively saturated bis-pyridine complex of cadmium texaphyrin has also been characterized, adopting a pentagonal bipyramidal geometry google.com. In this arrangement, the cadmium(II) cation lies nearly in the plane of the macrocycle, with a maximum deviation from planarity of 0.10(1) Å google.com. This flexibility in coordination geometry allows the texaphyrin ligand to accommodate the cadmium ion in different configurations depending on the presence and nature of axial ligands google.com.
A summary of typical coordination geometries for cadmium in texaphyrin:
| Geometry | Coordination Number | Description |
| Pentagonal Pyramidal | 6 | Five nitrogen atoms from the texaphyrin macrocycle coordinate to the cadmium ion in a pentagonal plane, with one axial ligand (e.g., a halide or benzimidazole) completing the coordination sphere. The metal atom may be slightly displaced from the macrocycle plane. google.comrsc.org |
| Pentagonal Bipyramidal | 7 | Five nitrogen atoms from the texaphyrin macrocycle form an equatorial pentagonal plane, with two axial ligands (e.g., pyridine (B92270) molecules) completing the coordination sphere. The cadmium ion typically lies close to the macrocycle plane. google.com |
Comparative Coordination with Other Metal Ions in Texaphyrin Frameworks
The texaphyrin macrocycle demonstrates remarkable versatility in coordinating a wide range of metal ions, from transition metals to lanthanides, largely due to its expanded cavity size and unique structural characteristics acs.orggoogle.comnih.govscholaris.caresearchgate.netnih.gov.
Influence of Metal Ion Size and Oxidation State on Coordination Geometry
The size and oxidation state of the metal ion significantly influence the coordination geometry adopted within the texaphyrin framework acs.orgresearchgate.netigem.orgnumberanalytics.com. Texaphyrins are particularly well-suited for coordinating larger metal cations that cannot be stably accommodated by the smaller tetradentate core of porphyrins google.comscholaris.ca. This includes various trivalent lanthanide cations and larger divalent ions like Cd2+ and Hg2+ acs.orggoogle.comnih.govhep.com.cn.
| Metal Ion | Ionic Radius (pm) | Typical Texaphyrin Coordination Features |
| Zn(II) | 74 (tetrahedral) | Can coordinate in an unusual η3-texaphyrin-metal center coordination mode, where it binds only to the tripyrrane subunit, sitting above the plane of the macrocycle, particularly for smaller ions. researchgate.netnih.govosti.gov |
| Cd(II) | 95 (octahedral) | Forms stable 1:1 complexes, can exhibit pentagonal pyramidal or pentagonal bipyramidal geometries, with the cation lying close to or slightly out of the macrocycle plane depending on axial ligands. google.comrsc.orgresearchgate.net |
| Mn(II) | 83 (octahedral) | Forms stable complexes, potentially with 5-coordination, leading to improved stability and relaxivity compared to Mn-porphyrin complexes. google.com |
| Fe(III) | 65 (octahedral) | Can form a μ-oxo dimer, which is a common product in iron porphyrin chemistry. nih.gov |
| Lanthanides (e.g., Gd(III)) | Varies (e.g., Gd(III) ~107.8 pm) | The central metal typically sits (B43327) above the plane of the pentadentate macrocycle and coordinates to all five nitrogen atoms, often with additional ligands. nih.govresearchgate.netnih.gov |
| Tl(III) | 103 (octahedral) | Texaphyrins effectively bind trivalent metals with similar ionic radii to indium and gadolinium, forming stable Tl3+-texaphyrin complexes. acs.org |
| Bi(III) | 117 (octahedral) | Texaphyrins can rapidly complex Bi(III), and stable discrete binuclear μ-oxo bismuth(III) macrocyclic complexes have been characterized by X-ray diffraction. nih.govnih.gov |
| Pb(II) | 119 (octahedral) | Texaphyrins can also rapidly complex Pb(II), and the first discrete lead(II) texaphyrin complexes have been confirmed spectroscopically and by mass spectrometry. nih.govnih.gov |
Generally, larger metal ions like the lanthanides tend to sit above the plane of the pentadentate macrocycle, coordinating to all five nitrogen atoms and potentially additional axial ligands researchgate.netnih.gov. Smaller metal ions, such as Zn(II), might coordinate in different modes, with the zinc(II) cation coordinating only to the tripyrrane subunit, representing an opposite end of the texaphyrin coordination spectrum compared to the larger lanthanides nih.gov. The oxidation state of the metal ion also influences the preferred coordination number and geometry; for instance, higher oxidation states or smaller ions might favor specific geometries researchgate.netigem.orgnumberanalytics.com.
Texaphyrin as a Ligand for Transition and Lanthanide Metals
Texaphyrin has been extensively studied as a ligand for both transition and lanthanide metals, forming stable 1:1 complexes acs.orggoogle.comnih.govwikipedia.orgumich.edunih.govresearchgate.netnih.govresearchgate.net. Its larger pentaaza core, approximately 20% larger than that of porphyrins, makes it particularly suitable for accommodating large metal cations acs.orgnih.govscholaris.ca.
Transition Metals: Texaphyrins form stable complexes with a range of transition metals including Mn(II), Fe(III), Co(II), Ni(II), and Zn(II) nih.govresearchgate.netgoogle.comnih.gov. The coordination chemistry of these complexes can be reminiscent of porphyrins but with distinct features due to the expanded macrocycle and its ability to stabilize lower oxidation states researchgate.net. For instance, Mn(II)-texaphyrin can exhibit enhanced stability and relaxivity compared to its porphyrin counterparts google.com. The zinc(II) complex of texaphyrin has shown a highly unusual η3-texaphyrin-metal center coordination mode, where the small Zn(II) cation coordinates only to the tripyrrolyldimethene fragment, in contrast to the pentadentate coordination with larger metals nih.govnih.gov.
Lanthanide Metals: Texaphyrins are well-known for their ability to form stable complexes with all non-radioactive trivalent lanthanide cations, such as Y(III), Nd(III), Eu(III), Sm(III), La(III), Lu(III), and Gd(III) google.comnih.govscholaris.cahep.com.cnresearchgate.netnih.govgoogle.comnih.gov. This strong coordination is largely attributed to the larger cavity size of the texaphyrin ligand, which can effectively accommodate these larger metal ions that are often too big for a stable fit within the smaller tetradentate core of porphyrins google.comscholaris.ca. In these complexes, the central lanthanide metal typically sits above the plane of the pentadentate macrocycle and coordinates to all five nitrogen atoms, often with additional axial ligands researchgate.net.
The ability of texaphyrins to complex with a wide range of metal ions, coupled with the influence of metal ion size and oxidation state on coordination geometry, makes them versatile platforms for various applications in chemistry and materials science.
Supramolecular Assemblies and Non-Covalent Interactions
The ability of this compound to engage in supramolecular interactions significantly influences its behavior in solution and its interactions with biological macromolecules. These interactions, driven largely by non-covalent forces, dictate properties such as aggregation and binding to nucleic acids.
Aggregation Behavior in Solution
Metallotexaphyrins, including this compound, exhibit aggregation behavior in aqueous media nih.gov. This self-assembly is primarily driven by strong non-covalent π-π stacking interactions between the planar macrocyclic units of the complex imrpress.com.
Observed Aggregation Phenomena:
Fluorescence Quenching: Aggregation often leads to the quenching of fluorescence intensity nih.gov.
Spectroscopic Shifts: In aqueous solutions, aggregation can cause a red-shift in the emission maximum (λmax) compared to less aggregated species, such as those found in methanol (B129727). For instance, a shift in λmax from 748 nm in methanol to 752 nm in water has been attributed to aggregation nih.gov. Similarly, in related texaphyrin complexes (e.g., gadolinium texaphyrin), changes in pH can induce a broad absorption band at ~624 nm, accompanied by a decrease in the intensity of the Soret and Q-like bands, indicative of H-aggregation imrpress.com.
Aggregate Formation: The π-π stacking interactions lead to the formation of dimers and higher-order aggregates imrpress.com.
The extent of aggregation is significantly reduced in less polar solvents like methanol, resulting in more intense fluorescence compared to aqueous environments nih.gov.
Summary of this compound Aggregation Observations (Qualitative):
| Phenomenon | Observation | Proposed Mechanism / Conditions |
| Fluorescence | Quenching in aqueous media. | Self-aggregation nih.gov. |
| Emission λmax Shift | Red-shift (e.g., 748 nm in methanol to 752 nm in water). | Aggregation of texaphyrin species; higher energy band for less aggregated species nih.gov. |
| Aggregate Type | Dimer and higher-order aggregate formation. | Strong non-covalent π-π stacking interactions between cations imrpress.com. |
| Solvent Effect | Reduced aggregation and more intense fluorescence in methanol. | Less favorable for π-π stacking interactions nih.gov. |
(Note: While these observations illustrate the aggregation behavior of texaphyrins, specific quantitative data such as critical aggregation concentrations (CAC) or detailed aggregate sizes for this compound itself are not extensively detailed in the provided literature snippets, beyond general descriptions of spectroscopic changes.)
Interactions with Biomolecular Structures (e.g., DNA, RNA binding studies at a molecular level)
Texaphyrins, due to their unique structural and electronic properties, are known to interact with various biomolecules, particularly nucleic acids.
DNA Binding Studies:
Texaphyrins, being positively charged at neutral pH, are expected to interact with the negatively charged phosphate (B84403) backbone of DNA through electrostatic interactions nih.gov. Beyond electrostatic interactions, some texaphyrin conjugates, such as certain platinum-texaphyrin constructs, have been shown to bind to calf-thymus DNA via an intercalative mode imrpress.com. Intercalation involves the insertion of a planar molecule between the base pairs of the DNA helix, leading to changes in DNA length and stability nih.gov.
While direct, detailed molecular-level binding constants (Kb) and specific binding modes (e.g., intercalation, groove binding) supported by comprehensive evidence (like viscosity changes or DNA unwinding studies) for this compound itself are not explicitly detailed in the provided search results, studies on other cadmium(II) coordination compounds with planar ligands (e.g., 1,10-phenanthroline) provide insights into potential binding mechanisms with DNA. These studies show:
Binding Modes: Both intercalative/groove binding and weak electrostatic/covalent interactions with calf-thymus DNA ias.ac.inmdpi.com.
Binding Constants: For cadmium(II) complexes with carboxamide derivatives, intrinsic binding constants (Kb) ranging from 0.4 × 10^4 to 1.11 × 10^5 M^-1 have been reported ias.ac.in. Cationic complexes tend to bind via weaker electrostatic interactions, while neutral complexes may exhibit intercalative binding ias.ac.in.
Spectroscopic Changes: UV-Visible and fluorescence spectroscopy, along with viscosity measurements, are commonly employed to characterize these interactions, observing changes in absorption, emission, and DNA hydrodynamics ias.ac.inmdpi.commdpi.com.
Texaphyrins are also capable of DNA photocleavage cdc.gov. The extent to which texaphyrins bind directly and react with DNA is influenced by their cationic functionality nih.gov.
Summary of Potential DNA Binding Mechanisms (Inferred/General for Texaphyrins and Cadmium Complexes):
| Binding Mode | Characteristics | Evidence/Typical Observations (for related compounds) |
| Electrostatic | Interaction with negatively charged DNA phosphate backbone. | Absorption changes, weak binding constants, influenced by ionic strength ias.ac.inmdpi.com. |
| Intercalation | Planar macrocycle inserts between DNA base pairs. | Hypochromism/hypsochromism in UV-Vis, fluorescence quenching/enhancement, increased DNA viscosity, changes in DNA melting temperature nih.govias.ac.inmdpi.com. |
| Groove Binding | Molecule fits into the major or minor groove of DNA. | Less pronounced spectroscopic changes, potential competition with known groove binders ias.ac.in. |
| Photocleavage | Generation of reactive species upon light exposure, leading to DNA damage. | DNA laddering/fragmentation assays cdc.gov. |
RNA Binding Studies:
Advanced Spectroscopic and Photophysical Characterization
Electronic Absorption Spectroscopy
Cadmium texaphyrin, like other texaphyrins, displays characteristic absorption profiles dominated by intense Soret-like and Q-like bands. These bands are indicative of its highly conjugated macrocyclic structure.
The electronic absorption spectrum of this compound features a dominant Soret-like band and distinctive Q-like bands. The Soret-like band, corresponding to a strong electronic transition from the ground state to the second excited singlet state (S₀ → S₂), typically appears in the blue-violet region of the spectrum nih.gov. For a specific cadmium(II) texaphyrin adduct, a Soret-type band is observed at 424 nm with a molar extinction coefficient (ε) of 72,700 M⁻¹cm⁻¹ google.com. Another this compound conjugate shows a Soret band at 464 nm (ε = 64,390 L mol⁻¹ cm⁻¹) in acetone (B3395972) rsc.org.
The Q-like bands, arising from a weaker transition to the first excited singlet state (S₀ → S₁), are found at longer wavelengths, typically in the near-infrared region (650-900 nm) nih.govresearchgate.net. For the bispyridine cadmium(II) adduct of texaphyrin, the lowest energy Q-type band is observed at 767 nm with a high molar extinction coefficient of 51,900 M⁻¹cm⁻¹ in CHCl₃ google.com. This band is significantly red-shifted by approximately 200 nm and is about 10-fold more intense compared to typical cadmium(II) porphyrins google.com. Similarly, a Q-type absorption band at 767.5 nm with ε = 41,200 is reported for another this compound complex, also exhibiting a substantial red-shift compared to porphyrins google.com. These substantial red-shifts and high intensities of the Q-bands are attributed to the larger delocalized aromatic system of texaphyrins compared to 18 π-electron porphyrins googleapis.com.
Table 1: Representative Electronic Absorption Maxima of this compound
| Band Type | Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Solvent | Reference |
| Soret-like | 424 | 72,700 | - | google.com |
| Soret-like | 464 | 64,390 | Acetone | rsc.org |
| Q-like | 767 | 51,900 | CHCl₃ | google.com |
| Q-like | 767.5 | 41,200 | - | google.com |
| Q-like | 772 | 24,920 | Acetone | rsc.org |
Solvent effects can influence the absorption maxima of metallotexaphyrins, although these effects may be minor in some cases. For instance, the Soret-like band of manganese texaphyrin shifts from 467 nm in CHCl₃ to 461 nm in H₂O, and the Q-like band also shows a 10 nm red-shift when measured in CHCl₃ compared to H₂O scholaris.ca. This phenomenon, known as solvachromism, suggests charge-transfer contributions to both the Q-band and Soret band transitions in the texaphyrin chromophore scholaris.ca.
Emission Spectroscopy and Luminescence Properties
Metallotexaphyrins exhibit luminescence properties, with their fluorescence being dependent on the centrally coordinated metal ion scholaris.ca.
While indium(III)-texaphyrin produces a readily apparent fluorescence signal, cadmium(II) texaphyrin exhibits a fluorescence increase that was undetectable to the naked eye under a UV lamp nih.gov. This suggests that this compound possesses very weak or low quantum yield fluorescence. An emission band at 792 nm has been reported for a this compound complex google.com. The extent of aggregation in solution can also significantly influence fluorescence intensity; for instance, texaphyrin complexes often show more intense fluorescence in methanol (B129727) due to reduced aggregation compared to aqueous media, where aggregation can quench fluorescence nih.gov.
Cadmium(II) texaphyrin is recognized as an effective photosensitizer for the generation of singlet oxygen (¹O₂), a crucial property for photodynamic applications nih.govgoogle.com. When irradiated at 354 nm in air-saturated methanol, cadmium(II) texaphyrin yields singlet oxygen with quantum yields ranging between 60% and 70% google.com. This high efficiency is supported by reports indicating triplet quantum yields close to unity for zinc and this compound derivatives nih.gov. The photoexcited triplet state of this compound (Cd-TxP) has been examined using time-resolved electron paramagnetic resonance (EPR) spectroscopy, even at elevated temperatures in fluid liquid crystals aip.org.
Time-Resolved Photophysical Studies
Time-resolved studies of this compound reveal detailed insights into its excited-state population dynamics and nonlinear optical (NLO) responses.
The excited-state population dynamics are a dominant factor in the nonlinear optical responses of this compound complexes optica.orgaip.orgcaltech.edu. Studies using time-resolved degenerate four-wave mixing (DFWM) with picosecond pulses at 532 nm have shown that this compound exhibits a large third-order nonlinear optical response with an evident fluence dependence aip.orgresearchgate.netaip.orgiitg.ac.in.
The temporal response of the nonlinear optical behavior of this compound is characterized by three distinct components aip.org:
A "fastest" component attributed to the population of the higher singlet excited state.
A "faster" component related to the first singlet excited state.
A "slower" component corresponding to the population of the first triplet excited state.
At lower optical fluences, the nonlinearity primarily arises from the populations of the first singlet and first triplet excited states, as the population of higher singlet excited states is minimal aip.org. However, at higher fluences, the contribution from the higher singlet excited state becomes significant aip.org. For picosecond pulses, both the first and second singlet excited states are involved, whereas for nanosecond pulses, the first excited triplet state primarily influences the transmission curve optica.orgcaltech.edu. Accurate fitting of high-fluence data necessitates a model that includes higher-order triplet transitions optica.org.
The first singlet excited state lifetimes for asymmetric pentaazadentate porphyrin-like cadmium complexes have been measured to be shorter than 0.5 ns researchgate.net. Intersystem crossing (ISC) rates, calculated from singlet lifetimes and triplet quantum yields, are notably high for these complexes, ranging from 0.68 to 3.04 x 10⁹ s⁻¹, which are significantly greater than those of silicon naphthalocyanine and lead phthalocyanine (B1677752) researchgate.net. The intersystem crossing rate and higher triplet excited-state absorption cross-section are shown to strongly govern the excited-state population dynamics, particularly at more practical device energies optica.org.
Table 2: Key Time-Resolved Photophysical Parameters for this compound (or related complexes)
| Parameter / Property | Value (Approximate) | Observation / Attribution | Reference |
| Singlet Excited State Lifetimes | < 0.5 ns | First singlet excited state | researchgate.net |
| Intersystem Crossing Rates (kisc) | 0.68 to 3.04 x 10⁹ s⁻¹ (for related complexes) | Conversion to triplet state | researchgate.net |
| ¹O₂ Quantum Yield | 60-70% | Singlet oxygen formation upon 354 nm irradiation | google.com |
| Triplet Quantum Yields | Near unity | Triplet state formation | nih.gov |
| Temporal NLO Response | Fastest, Faster, Slower components | Higher singlet, first singlet, first triplet states | aip.org |
Excited State Absorption and Nonlinear Optical Phenomena (e.g., Reverse Saturable Absorption, Saturable Absorption)
This compound exhibits significant nonlinear absorption at 532 nm, a phenomenon crucial for its potential in optical limiting applications. Studies using different laser pulse durations have revealed distinct behaviors aip.orgaip.org. For nanosecond laser pulses, this compound consistently demonstrates reverse saturable absorption (RSA) across all measured fluences aip.orgresearchgate.net. RSA occurs when the absorption cross-section from an excited state to a higher excited state is greater than that from the ground state to the initial excited state, leading to a decrease in transmission with increasing light intensity aip.org.
In contrast, for picosecond laser pulses, this compound displays a more complex nonlinear absorption profile. At lower fluences, RSA is observed, but as the incident fluence increases, the material transitions to saturable absorption (SA), where transmission increases with incident fluence, or exhibits absorption recovery aip.orgresearchgate.net. For instance, with 23 picosecond pulses, RSA is observed within the fluence range of 0.01 to 0.04 J/cm², beyond which absorption saturation occurs aip.org. Similarly, for a methyl-substituted this compound complex, [(CH₃-TXP)Cd]Cl, this transition from RSA to SA with 40 picosecond pulses occurs at fluences exceeding 0.3 J/cm² researchgate.net. The substantial optical nonlinearity observed in this compound derivatives is primarily attributed to the population of their excited states researchgate.net. These nonlinear absorption effects are often explained and simulated using a six-level energy model, which helps describe the fluence-dependent transmittance aip.orgaip.org. The specific nonlinear absorption behavior is influenced by several factors, including the absorption cross sections of various excited states, their lifetimes, and the laser pulsewidth used aip.orgoptica.org.
Determination of Photophysical Parameters (e.g., Absorption Cross Sections, Lifetimes, Quantum Yields)
The photophysical properties of this compound and its derivatives have been quantitatively determined, providing insights into their excited-state dynamics.
Absorption Cross Sections: For the methyl-substituted texaphyrin cadmium complex, [(CH₃-TXP)Cd]Cl, specific excited-state absorption cross sections (σex) and nonlinear refractive cross sections (σt) have been quantified at 532 nm. The excited-state absorption cross section was determined to be 7.0 × 10⁻¹⁷ cm², while the nonlinear refractive cross section was 1.7 × 10⁻¹⁷ cm² researchgate.net. Theoretical simulations based on experimental results for both picosecond and nanosecond pulses have also yielded absorption cross sections at 532 nm for this compound aip.orgaip.org. For picosecond pulses, the absorption cross section from the first excited singlet state (σs₁,s₂) was approximately 3 × 10⁻¹⁸ cm² aip.org.
Lifetimes: The lifetimes of the excited states of this compound have been evaluated through theoretical simulations aip.orgaip.org. The lifetime of the first excited singlet state (τs₁) for this compound was experimentally determined to be 4.7 ± 1.5 picoseconds aip.org. Triplet-state lifetimes for many metallated paramagnetic texaphyrin species are typically in the nanosecond range nih.gov.
Below is a summary of key photophysical parameters for this compound and related derivatives:
| Parameter | Value | Notes | Source(s) |
| σex ([(CH₃-TXP)Cd]Cl, 532 nm) | 7.0 × 10⁻¹⁷ cm² | Excited-state absorption cross section | researchgate.net |
| σt ([(CH₃-TXP)Cd]Cl, 532 nm) | 1.7 × 10⁻¹⁷ cm² | Nonlinear refractive cross section | researchgate.net |
| σs₁,s₂ (Cd-Texaphyrin) | ~3 × 10⁻¹⁸ cm² | Absorption cross section from first excited singlet state (picosecond pulses) | aip.org |
| τs₁ (Cd-Texaphyrin) | 4.7 ± 1.5 ps | Lifetime of the first excited singlet state | aip.org |
| ΦT ([(TXP)Cd]⁺) | 0.9 | Quantum yield of the first excited triplet state | researchgate.netnih.govacs.org |
| Electron Transfer Efficiency | ~60% | Overall quantum efficiency for [(TXP)Cd]⁰ radical formation via electron transfer from triplet state | researchgate.netacs.org |
Flash Photolysis Investigations
Flash photolysis is a powerful technique employed to investigate the transient species and reaction mechanisms of excited states in this compound complexes. This method has been instrumental in characterizing the neutral radical species, [(TXP)Cd]⁰, which forms from the triplet excited state of [(TXP)Cd]⁺ through electron transfer reactions with aromatic amines researchgate.netacs.orgresearchgate.net.
In these studies, a Q-switched Nd:YAG laser, such as a Quantel 481, is typically utilized as the excitation source acs.org. Flash photolysis allows for the observation of how the excited triplet state of [(TXP)Cd]⁺ is quenched by molecular oxygen and various aromatic amines, leading to the generation of the neutral radical acs.org. While some metallated texaphyrin species may be non-luminescent and their triplet excited states undetectable by setups with ~10 ns time resolution, flash photolysis has provided crucial insights into the photochemistry of cadmium texaphyrins google.com. Nanosecond transient absorption (TA) measurements, often performed on laser flash photolysis spectrometers with a 355 nm Nd:YAG laser providing 4.1 ns pulses, are used to determine transient absorption characteristics and triplet excited-state lifetimes imrpress.comrsc.org. Flash photolysis has also been applied to characterize transition metal complexes of texaphyrin, including those with Mn(II), Co(II), Ni(II), Zn(II), and Fe(III) acs.org.
Magnetic Resonance Spectroscopy
Magnetic resonance spectroscopy techniques, including Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy, provide vital structural and electronic information about this compound.
¹¹³Cadmium Nuclear Magnetic Resonance (NMR) as a Structural Probe
The ¹¹³Cadmium Nuclear Magnetic Resonance (¹¹³Cd NMR) technique is recognized as a valuable structural probe for cadmium-containing systems google.com. While the provided information does not offer specific ¹¹³Cd NMR data directly for this compound, its utility as a structural probe for cadmium complexes is well-established. ¹H-NMR spectroscopy has been successfully employed for the characterization of this compound derivatives, contributing to the verification of their molecular structures optica.orgcore.ac.uk.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for investigating species with unpaired electrons, such as photoexcited triplet states and radical species. Time-resolved EPR spectroscopy has been utilized to examine the photoexcited triplet state of the this compound complex (Cd-TxP) when oriented in liquid crystals, with measurements taken as a function of temperature aip.org. The unique environment of the liquid crystalline phase, which significantly reduces molecular tumbling, enables the detection of triplet states by fast EPR even at elevated temperatures (e.g., 300 K), where the fluid properties of the matrix are maintained aip.org. EPR spectroscopy has also been applied in the characterization of first-row transition-metal complexes of texaphyrin, including Mn(II), Co(II), Ni(II), Zn(II), and Fe(III) derivatives acs.org. Furthermore, time-resolved triplet EPR spectroscopy has contributed to the study of the principal Zero-Field Splitting (ZFS) tensor axes and their relationship to the optical transition moments in expanded porphyrins, including texaphyrins acs.org.
Other Spectroscopic and Analytical Techniques
Beyond excited-state and magnetic resonance studies, this compound has been characterized using a suite of other spectroscopic and analytical methods to confirm its structure, purity, and fundamental absorption properties.
UV-Vis Spectroscopy: this compound, specifically [(TXP)Cd]⁺, exhibits a characteristic absorption maximum around 760 nm when dissolved in acetonitrile (B52724) researchgate.netacs.org. Methyl-substituted texaphyrin cadmium complexes, such as [(CH₃-TXP)Cd]Cl, show distinct Soret and Q-like bands in their UV-Vis absorption spectra researchgate.netrsc.org. Spectrophotometers like the Shimadzu UV-3101 PC UV-VIS-NIR scanning spectrophotometer are used to acquire linear absorption spectra researchgate.net, and photodiode array spectrometers are employed for characterization in the 200-800 nm range google.comgoogle.com.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a key technique for verifying the molecular weight and fragmentation patterns of cadmium(III)-texaphyrin complexes google.comgoogle.com. Fast atom-bombardment mass spectroscopy has also been employed for characterization optica.org. Inductively coupled plasma mass spectrometry (ICP-MS), known for its high sensitivity and wide dynamic range, is generally used for the detection of metal ions researchgate.net. Its application in studies of other texaphyrin complexes, such as motexafin (B12801952) gadolinium, suggests its potential for analyzing the metal content and distribution of this compound researchgate.net.
Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups and bonding within texaphyrin complexes, including those containing cadmium, and is used for their characterization optica.orgcore.ac.uk.
Elemental Analysis: Elemental analysis is a fundamental technique performed to confirm the purity and elemental composition of synthesized this compound samples optica.org.
Z-scan Technique: This technique is widely used to investigate the third-order nonlinear optical properties of materials. It has been applied to methyl-substituted texaphyrin cadmium complexes to determine parameters such as the excited-state absorption cross-section and nonlinear refractive cross-section researchgate.netresearchgate.net.
Degenerate Four-Wave Mixing (DFWM): Along with the Z-scan technique, DFWM is employed to study the third-order nonlinear optical properties of materials, including this compound derivatives researchgate.netresearchgate.net.
X-ray Diffraction Analysis: Single-crystal X-ray diffraction analysis provides definitive structural characterization, revealing the precise arrangement of atoms in texaphyrin complexes, including a six-coordinate cadmium(II) benzimidazole (B57391) pentagonal pyramidal cationic complex google.comacs.orgresearchgate.net.
X-ray Diffraction Analysis
A prominent example involves the structural characterization of a monoligated six-coordinate cadmium(II) benzimidazole pentagonal pyramidal cationic complex, which is an analogue of a bispyridine adduct google.com. Furthermore, the structure of the bis-pyridine adduct of a cadmium(II) texaphyrin complex (e.g., [4-NO₃]) has also been determined by X-ray diffraction google.com. These analyses confirm the aromatic nature of the texaphyrin ligand within the complex google.com.
In these complexes, the cadmium(II) cation is typically situated within the plane of the macrocycle, demonstrating a remarkably flat coordination environment with a maximum deviation from planarity of approximately 0.10(1) Å google.com. Detailed bond lengths and angles provide further structural specificity, as illustrated by the following data for a characterized cadmium(II) bispyridine texaphyrin complex (e.g., cation 5a A):
Table 1: Selected Cd-N Bond Lengths and N-Cd-N Bond Angles from X-ray Diffraction of a Cadmium(II) Texaphyrin Complex google.com
| Parameter | Value (Å) / (°) |
| Cd-N Bond Lengths | |
| Cd-N1 | 2.418(7) |
| Cd-N8 | 2.268(8) |
| Cd-N13 | 2.505(7) |
| Cd-N20 | 2.521(7) |
| Cd-N23 | 2.248(8) |
| Cd-N1a | 2.438(14) |
| Cd-N1b | 2.473(12) |
| N-Cd-N Bond Angles | |
| N1-Cd-N8 | 78.9(2) |
| N1-Cd-N23 | 80.2(3) |
| N8-Cd-N13 | 68.4(2) |
| N13-Cd-N20 | 64.4(2) |
| N20-Cd-N23 | 68.2(3) |
| N1a-Cd-N1b | 176.1(4) |
These structural details are crucial for understanding the coordination chemistry and the electronic properties of this compound.
Mass Spectrometry (MS)
Mass spectrometry is extensively utilized to confirm the formation and ascertain the molecular weight of this compound complexes and their derivatives google.comnih.govgoogle.com. High-resolution mass spectrometry (HRMS) is a frequently employed technique, capable of providing precise mass-to-charge ratios (M+Z) and revealing characteristic fragmentation patterns google.comnih.govgoogle.com. Fast atom-bombardment mass spectroscopy (FAB-MS) has also been reported for the characterization of these complexes optica.org.
MS analysis is instrumental in confirming successful complexation nih.gov. For instance, studies on analogous indium(III)-texaphyrin complexes have shown that HRMS identifies a parent peak consistent with the formation of a 2+ species, which is anticipated after the loss of two labile axial anionic ligands nih.gov. This principle is directly applicable to cadmium(II) texaphyrin complexes, allowing for the verification of their ionic state and integrity. Techniques such as ultrahigh performance liquid chromatography–mass spectrometry (UHPLC-MS) further enhance the analytical capabilities by combining separation with mass identification, particularly for complex mixtures or modified texaphyrin structures researchgate.netacs.org.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), serves as a vital tool for the analysis and purification of this compound compounds nih.govgoogle.com. This technique allows for the separation of the complex from precursors, impurities, and other related species based on their differential affinities for the stationary and mobile phases.
Analytical and semi-preparative RP-HPLC systems are commonly equipped with photodiode array (PDA) detectors, which can monitor absorption across a broad wavelength range (e.g., 254, 400, 470, and 740 nm), leveraging the distinct optical properties of texaphyrins nih.gov. A typical analytical setup might involve a Syncronis C18 column (5 μm, 4.6 × 250 mm) nih.gov. The mobile phase often consists of a gradient elution, such as an increasing concentration of acetonitrile in water, both acidified with 0.1% acetic acid, typically at a flow rate of 1.2 mL·min⁻¹ nih.gov.
HPLC, when used in conjunction with mass spectrometry, provides compelling evidence of complex formation nih.gov. Different metallotexaphyrin derivatives exhibit unique, albeit sometimes similar, retention times under RP-HPLC conditions, allowing for their differentiation nih.gov. For example, an indium(III)-texaphyrin complex showed a characteristic single peak with a retention time of 9 minutes nih.gov. Beyond characterization, HPLC is also utilized for the purification of texaphyrin conjugates, indicating its utility in preparative chemistry google.com. The development of polymer-supported texaphyrins also extends the application of these compounds to chromatographic supports for various separation protocols google.com.
Redox Properties and Electrochemistry
Electrochemical Characterization of Cadmium Texaphyrin
Electrochemical techniques, particularly cyclic voltammetry, have been instrumental in elucidating the redox characteristics of this compound.
Cyclic Voltammetry and Redox Potentials
In acetonitrile (B52724) solutions, initial cyclic voltammetric data for monopositive this compound complexes, with weakly binding counterions like perchlorate (B79767) (ClO₄⁻) or nitrate (B79036) (NO₃⁻), showed irreversible to quasi-reversible reduction peaks researchgate.net. This behavior suggested that the counterions might dissociate upon one-electron reduction researchgate.net. However, in the presence of strongly binding chloride ions (Cl⁻) or nitrogen bases (e.g., pyridine), the reduction process became electrochemically reversible, indicating that ligand dissociation did not occur on the cyclic voltammetric timescale researchgate.net.
A linear relationship has been observed between the frequency of the lowest energy absorption band maxima (λQ 754-797 nm) and the one-electron oxidation and reduction potentials, demonstrating the influence of substituents on both spectral and electrochemical properties researchgate.net.
Table 1: Influence of Counterions on this compound Reduction Reversibility
| Counterion/Ligand | Reduction Reversibility | Ligand Dissociation upon Reduction |
| ClO₄⁻ or NO₃⁻ | Irreversible to Quasi-reversible researchgate.net | Yes (dissociative) researchgate.net |
| Cl⁻ or Nitrogen Bases (e.g., Pyridine) | Electrochemi. Reversible researchgate.net | No researchgate.net |
Electron Transfer Processes
Research has indicated that electron transfer reactions involving this compound can occur via short-lived excited states scispace.com. The intersystem crossing rates (kisc) for related this compound complexes have been found to be sensitive to variations in both the bridging R group and the metal center, with values ranging from 0.68 to 3.04 × 10⁹ s⁻¹ researchgate.net.
Role as a Redox Mediator in Chemical Systems
Texaphyrins, including their cadmium complexes, function as redox mediators, particularly within biological milieus nih.govnih.gov. This capability is attributed to their macrocyclic ligand-centered redox activity nih.govresearchgate.net.
Interactions with Reducing Agents
This compound, like other metallotexaphyrins, can readily accept an electron from various endogenous electron-rich species, also known as reducing metabolites nih.govnih.govnih.gov. Examples of such biological reductants include ascorbate, reduced nicotinamide-adenine dinucleotide phosphate (B84403) (NADPH), thioredoxin reductase (TRXR), glutathione (B108866) (GSH), and dihydrolipoate (B1233209) scholaris.canih.govnih.govnih.gov. This electron transfer event leads to the oxidation of these reducing metabolites and the formation of a reduced texaphyrin radical scholaris.canih.govnih.gov. Studies suggest that this reduction occurs on the texaphyrin ligand itself, rather than at the cadmium metal center, due to the unfavorably high reduction potential for the Cd(II)/(I) couple nih.gov.
Catalytic Redox Cycling Mechanisms (e.g., "Futile Redox Cycling" theory)
The interaction of this compound with reducing agents often initiates a catalytic redox cycling process nih.govnih.govresearchgate.net. In this mechanism, the reduced texaphyrin radical, formed after accepting an electron from a biological reductant, subsequently reacts with molecular oxygen (O₂) nih.govnih.gov. This reoxidation with oxygen regenerates the parent this compound and concurrently produces reactive oxygen species (ROS), such as superoxide (B77818) (O₂•−) scholaris.canih.govnih.gov.
This process is often referred to as "futile redox cycling" researchgate.netnih.gov. The essence of this theory is that the texaphyrin repeatedly undergoes reduction by cellular reductants and reoxidation by oxygen, leading to the continuous generation of ROS nih.govnih.govresearchgate.netnih.gov. This catalytic cycle consumes cellular reducing equivalents (e.g., NADPH) and simultaneously increases oxidative stress through ROS production nih.govnih.govnih.govgrantome.com. This dual effect—depletion of antioxidant defenses and generation of damaging species—is a key aspect of how texaphyrins exert their effects in chemical and biological systems nih.govgrantome.com.
Table 2: Proposed Futile Redox Cycling Mechanism of Texaphyrin
| Step | Reactants | Products | Notes |
| 1 | Texaphyrin + Reducing Agent (e.g., NADPH) | Reduced Texaphyrin Radical + Oxidized Reductant | Electron transfer to texaphyrin ligand scholaris.canih.govnih.govnih.gov |
| 2 | Reduced Texaphyrin Radical + O₂ | Texaphyrin + Superoxide (O₂•−) | Regeneration of texaphyrin, ROS production scholaris.canih.govnih.gov |
Mechanistic Investigations of Molecular and Cellular Interactions Non Clinical Focus
Reactive Oxygen Species (ROS) Generation and Modulation Mechanisms
Cadmium texaphyrin contributes to the generation of reactive oxygen species (ROS) through specific photophysical and redox processes. ROS are highly reactive molecules that can interact with cellular components, leading to oxidative damage wikipedia.org. While cadmium (Cd) ions themselves can induce oxidative stress and affect antioxidant systems through indirect mechanisms, the texaphyrin macrocycle plays a crucial role in mediating these effects when complexed with cadmium nih.govnih.govresearchgate.netnih.gov.
Singlet oxygen (¹O₂) is a highly reactive form of oxygen generated when a photosensitizer in its excited triplet state transfers energy to ground-state molecular oxygen wikipedia.orgrsc.orgnist.gov. This compound has been shown to be an efficient photosensitizer for singlet oxygen production wikipedia.orggoogle.com.
The mechanism involves the absorption of light by this compound, causing it to transition from a ground singlet state (S₀) to an excited singlet state (Sₙ). This is followed by a non-radiative transition to the first high-energy singlet state (S₁). Crucially, intersystem crossing (ISC) occurs, transitioning the molecule from the singlet excited state (S₁) to a long-lived triplet excited state (T₁) rsc.org. This triplet state then interacts with triplet molecular oxygen (³O₂), transferring energy and converting ³O₂ into highly reactive ¹O₂ researchgate.netwikipedia.orgrsc.org.
Table 1: Singlet Oxygen Quantum Yields (ΦΔ) for Metallotexaphyrins
| Metallotexaphyrin | Medium | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| Cd(II) texaphyrin | Air-saturated methanol (B129727) (354 nm excitation) | 0.60 - 0.70 | google.com |
| Lu(III) texaphyrin | 5% Tween 20 (unbuffered) | 0.38 | researchgate.net |
| Lu(III) texaphyrin | pH 7.4 phosphate (B84403) buffer + 1% Triton X-100 | 0.58 | researchgate.net |
Expanded metalloporphyrins, including diamagnetic metallotexaphyrins like those containing cadmium, have demonstrated high triplet quantum yields and efficient singlet oxygen generation wikipedia.org. Specifically, zinc(II) and cadmium(II) complexes of texaphyrin have exhibited quantum yields for ¹O₂ formation between 60% and 70% when irradiated at 354 nm in air-saturated methanol google.com. Studies have also reported singlet oxygen quantum yield values for metallotexaphyrins (including Cd(II)) ranging from 0.01 to 0.25, with efficiencies of singlet oxygen production (fΔT) from 0.03 to 0.52, and oxygen quenching rate constants (kq) from 1.02 to 4.83 × 10⁹ M⁻¹s⁻¹ researchgate.net.
Beyond singlet oxygen, cadmium texaphyrins can also contribute to the generation of other reactive oxygen species, including superoxide (B77818) (O₂•⁻) and hydroxyl radicals (•OH) wikipedia.orgnih.govscispace.com. The mechanism for superoxide generation involves a redox cycling process. Specifically, it has been proposed that a reduced texaphyrin radical, formed by accepting an electron from endogenous electron-rich species (such as ascorbate, NAD(P)H, or glutathione), can react with oxygen to produce superoxide nih.gov. This rapid equilibrium process also regenerates the original texaphyrin nih.gov. In vitro, and likely in vivo, this superoxide is quickly converted into hydrogen peroxide (H₂O₂), a known trigger for apoptosis nih.gov.
While cadmium ions alone are known to induce oxidative stress by generating superoxide and hydroxyl radicals indirectly, often through the disruption of cellular antioxidant defense systems or by releasing transition metals involved in Fenton-like reactions, the specific role of cadmium within the texaphyrin complex in generating these radicals directly, as opposed to mediating their formation through interaction with other cellular components, is a key area of investigation nih.govnih.govbibliotekanauki.plscispace.com. Some studies on cadmium's general toxicity suggest its ability to increase H₂O₂ production in mitochondria, while inhibiting superoxide and hydroxyl radical production by plasma membrane NADPH oxidase in certain contexts nih.gov. The formation of hydroxyl radicals is often mediated by the reduction of hydrogen peroxide by transition metals nih.govresearchgate.net.
This compound's interaction with cellular antioxidant systems is a critical aspect of its mechanistic profile. Texaphyrins, generally, can act as redox mediators within biological systems nih.gov. One proposed mechanism of action for metallotexaphyrins (like motexafin (B12801952) gadolinium, MGd, which shares structural and functional similarities with this compound in its core redox activity) involves the deactivation of cellular antioxidant systems while catalytically producing ROS nih.gov.
Specifically, metallotexaphyrins can readily accept electrons from endogenous reducing metabolites such as ascorbate, NAD(P)H, or glutathione (B108866) (GSH) nih.gov. This electron transfer leads to the production of a reduced texaphyrin radical, which then reacts with oxygen to form superoxide, regenerating the texaphyrin in the process nih.gov. The subsequent conversion of superoxide to hydrogen peroxide contributes to oxidative stress nih.gov. This deactivation of antioxidant systems, coupled with ROS generation, highlights a dual mechanism of action.
Cadmium, as a free ion, is known to deplete glutathione (GSH) and protein-bound sulfhydryl groups, thereby enhancing the production of ROS nih.govnih.govresearchgate.netfrontiersin.org. It can also interfere with the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), by displacing essential metal ions like manganese, copper, zinc, iron, or selenium from their active sites bibliotekanauki.plscirp.org. While this is generally observed for free cadmium ions, the texaphyrin macrocycle may influence or modulate these interactions, potentially leading to specific effects on cellular antioxidant defenses when cadmium is chelated within the texaphyrin framework.
Photoinduced Processes in Biological Mimics
This compound's capacity for photoinduced processes is central to its utility in mechanistic studies. These processes involve the absorption of light and subsequent energy or electron transfer events that lead to the generation of reactive species.
Photodynamic action, particularly relevant to photodynamic therapy (PDT), relies on the combined action of a photosensitizer, light, and molecular oxygen to elicit cellular damage researchgate.netmdpi.com. At a molecular level, this compound acts as a photosensitizer by absorbing light within the phototherapeutic window (600-900 nm), allowing for deeper tissue penetration researchgate.netyok.gov.tr.
Upon light absorption, the photosensitizer (this compound) is excited to its singlet excited state. Through intersystem crossing, it transitions to a longer-lived triplet excited state rsc.org. This triplet state is crucial as it possesses sufficient energy to interact with molecular oxygen wikipedia.orgmdpi.com. The interaction can proceed via two main types of photosensitization mechanisms (Type I and Type II), both leading to the generation of cytotoxic ROS wikipedia.orgrsc.org. The resulting oxidative damage to cellular components like lipids, proteins, and nucleic acids can ultimately lead to cell death wikipedia.orgmdpi.com.
Table 2: Key Photophysical Properties of this compound
| Property | Value/Characteristic | Reference |
| Absorption Maximum (acetonitrile) | ~760 nm | researchgate.net |
| Triplet State Quantum Yield | 0.9 (for [(TXP)Cd]⁺) | researchgate.net |
| Singlet Oxygen Quantum Yield | 0.60-0.70 (354 nm excitation, air-saturated methanol) | google.com |
| Photosensitizing Ability | Efficient for singlet oxygen | google.com |
The this compound derivative has demonstrated in vitro photodynamic activity against human leukemia cells and bacteria, showcasing its capacity for photoinduced cellular effects wikipedia.org. Its ability to form stable diamagnetic complexes that yield long-lived triplet states further enhances its efficiency as a photosensitizer for singlet oxygen formation google.com.
Photosensitization by this compound predominantly involves Type I and Type II mechanisms, which describe how the excited photosensitizer interacts with molecular oxygen and other substrates to produce ROS wikipedia.orgrsc.org.
Type II Photosensitization: This mechanism is characterized by energy transfer from the excited triplet state of the photosensitizer to ground-state molecular oxygen (³O₂), resulting in the formation of singlet oxygen (¹O₂) wikipedia.orgrsc.org. This compound is particularly effective in this pathway due to its high triplet quantum yield and efficient energy transfer to oxygen researchgate.netwikipedia.orggoogle.com. The high quantum yield of the first excited triplet state (0.9 for [(TXP)Cd]⁺) suggests a strong propensity for Type II reactions researchgate.net.
Both Type I and Type II mechanisms contribute to the generation of various cytotoxic ROS, including singlet oxygen, hydroxyl radicals, and superoxide ions, which are ultimately responsible for the molecular and cellular damage observed wikipedia.org.
Interactions with Biological Macromolecules (e.g., DNA, RNA, Proteins)
This compound, represented chemically as [(TXP)Cd]+, engages in various interactions with key biological macromolecules. These interactions are primarily studied to elucidate the compound's fundamental mechanisms of action at the molecular level.
Conformational Changes Induced by Binding
The binding of this compound to DNA is associated with observable conformational changes in the nucleic acid structure. Preliminary linear dichroism (LD) studies on [(TXP)Cd]+ with calf-thymus DNA demonstrated an induced negative LD signal in the ultraviolet absorption region of the complex, which is strong evidence of a significant DNA-binding interaction and consistent with structural alterations upon intercalation plos.org. This suggests that the insertion of the texaphyrin core into the DNA helix causes measurable changes in the DNA's conformation.
Specific details on conformational changes induced by this compound on RNA are not explicitly described in the provided non-clinical research. However, general interactions between proteins and RNA, such as the formation of RNA-protein complexes, are known to induce conformational/dynamical changes in the protein structure rsc.org.
While direct evidence for this compound inducing conformational changes in specific proteins is scarce in the provided literature, the binding of free cadmium ions to certain proteins has been shown to induce such changes. For example, cadmium binding to the F-box domain of Met30 induces a conformational change that facilitates autoubiquitylation nih.gov. Similarly, cadmium binding to the human estrogen receptor alpha (hERα) affects the receptor's conformation, and this effect depends on the accessibility of cysteine residues within the ligand binding domain plos.org. In the case of the DNA repair protein XPA, the Cd(II) complex is reported to be "somewhat less structured" than the native zinc finger, indicating a conformational perturbation upon cadmium binding nih.gov. Furthermore, isothermal titration calorimetry and circular dichroism analyses for cadmium binding to Crassostrea gigas protein disulfide isomerase (cgPDI) indicated that the binding "markedly changed the two-dimensional or three-dimensional structures" of the protein nih.gov. These general observations on cadmium's impact on protein conformation suggest a plausible area for further investigation regarding the specific effects of this compound.
Advanced Research Applications and Methodological Development Non Clinical Focus
Development of Chemosensors for Metal Ion Detection
Texaphyrins, including those that bind cadmium, have shown promise as chemical sensors for detecting metal ions due to their distinct optical responses upon complexation.
Research indicates that specific chemosensors designed to interact with cadmium ions can exhibit noticeable changes in their optical properties, facilitating detection. For instance, synthetic molecules designed to bind with metal ions like cadmium can fluoresce under ultraviolet light, indicating the presence of the impurity byu.edu. One such "designer chemosensor" for cadmium causes water polluted with cadmium to glow bright blue, forming a uniform fluorescent aquamarine solution upon binding byu.edu.
The reduced form of texaphyrin (sp3-Tex) can function as a water-soluble metal cation sensor. Upon complexation with metal cations, including cadmium(II) (Cd(II)), a change in the ligand's redox state occurs, leading to a color change, often from red to green hep.com.cnnih.gov. This colorimetric response can be observed within 10 minutes of exposure to Cd(II) hep.com.cnnih.gov. While the search results discuss "fluorescent turn-on" mechanisms for other cadmium sensors (e.g., CM1, rhodamine derivatives), emphasizing high sensitivity and selectivity mdpi.comuomphysics.netdergipark.org.tr, the direct link for cadmium texaphyrin is primarily its colorimetric response hep.com.cn. These "turn-on" mechanisms generally involve the binding of a target ion, which subsequently alters the electronic structure of the sensor, leading to an increase in fluorescence intensity researchgate.net.
Ratiometric optical sensing is a "self-calibration" method that enhances analytical precision by measuring the change in the ratio of two or more signals from a sensing element frontiersin.org. This approach inherently corrects for fluctuations from instrument operation, sample matrix interference, microenvironment variations around the probe, and probe concentration changes, thereby improving accuracy, precision, and sensitivity frontiersin.org.
Enhancing the selectivity and sensitivity of chemosensors is crucial for accurate metal ion detection. For cadmium detection, efforts focus on designing molecules that specifically bind cadmium ions even in the presence of other competing metal ions. Studies on various chemosensors for Cd(II) have shown success in achieving high selectivity and sensitivity, often with low detection limits mdpi.comdergipark.org.tr. For instance, certain chemosensors have demonstrated high sensitivity with detection limits as low as 19.25 nM for Cd(II) mdpi.com.
The texaphyrin scaffold itself is known for its ability to form stable complexes with a wide array of metal cations, including Cd(II) google.comacs.org. While the reduced texaphyrin system shows a colorimetric response to several metal ions, including Cd(II), competitive analyses have indicated a preference for mercury(II) (Hg(II)) under certain conditions hep.com.cnnih.gov. Continued research aims to refine the design of texaphyrin-based sensors to maximize their specificity and minimize interference from other metal ions, thereby enhancing their practical utility in diverse environments.
Conceptual Design for Image Enhancement Research
Texaphyrins, as a class of macrocyclic compounds, have garnered interest in imaging due to their ability to complex with various metals. The conceptual design for image enhancement research involving this compound stems from the broader utility of metallotexaphyrins in diagnostic applications.
Magnetic Resonance Imaging (MRI) contrast enhancement relies on the ability of certain agents to alter the relaxation times (T1 and T2) of water protons in tissues, thereby improving image contrast. The molecular basis for this enhancement typically involves paramagnetic metal ions. These ions, when complexed, possess unpaired electrons that interact with the surrounding water protons, accelerating their relaxation and leading to brighter T1-weighted images and darker T2-weighted images nih.gov.
Texaphyrins are expanded porphyrin analogues known for their large macrocyclic structure, which enables them to form stable 1:1 complexes with a broad range of metal cations, including various lanthanides and other metals like cadmium(II) google.comacs.orggoogle.com. For MRI, it is the metallotexaphyrins containing paramagnetic ions, such as gadolinium(III) (Gd(III)), that have shown significant promise as contrast agents. Gadolinium-substituted texaphyrins (e.g., motexafin (B12801952) gadolinium, Xcytrin) were developed to enhance MRI visualization of tumors nih.govgoogle.comnih.govscispace.com. These Gd(III)-texaphyrin complexes exhibit high relaxivity values, often superior to clinically approved MRI contrast agents, partly due to the large size of the texaphyrin molecule leading to slower tumbling and the availability of multiple water coordination sites nih.govgoogle.com.
It is important to note that cadmium(II) is a diamagnetic ion, meaning it does not possess unpaired electrons and therefore does not directly contribute to MRI contrast enhancement through the same relaxivity mechanisms as paramagnetic metals nih.gov. However, in the context of conceptual design for imaging, this compound serves as an example within the versatile texaphyrin platform. Research into this compound contributes to the fundamental understanding of how the texaphyrin scaffold interacts with and accommodates different metal ions. This understanding is crucial for the rational design and synthesis of other texaphyrin-based imaging agents that incorporate paramagnetic metals, allowing for the precise control over their molecular properties to achieve desired contrast enhancement in MRI applications google.comacs.org.
Fluorescence bioimaging is a highly sensitive technique used for visualizing biological processes at the cellular and molecular level, though it can be limited by penetration depth in tissues nih.govmdpi.commdpi.com. The conceptual application of this compound in fluorescence bioimaging stems from the inherent optical properties of texaphyrins and their derivatives, which can exhibit fluorescence scispace.comresearchgate.net.
Some studies suggest that cadmium-texaphyrin derivatives may enhance images scispace.com. More broadly, metal-texaphyrin-lipid self-assemblies have been identified as potential tools for fluorescence imaging researchgate.net. The texaphyrin macrocycle itself can exhibit strong absorption in the near-infrared (NIR) region (700-900 nm), which is advantageous for in vivo excitation as this spectral window allows for deeper tissue penetration google.com. The ability to form stable complexes with various metals while retaining or modifying their fluorescent properties makes texaphyrin scaffolds valuable for designing bioimaging probes.
Strategies for Radiosensitization Research
Texaphyrins, as a class of macrocyclic compounds, have been extensively investigated for their ability to enhance the effects of ionizing radiation, a property known as radiosensitization. This effect is independent of oxygen presence or cell replication, as it does not involve DNA incorporation google.com. Their unique mechanism of action, often involving redox mediation, makes them attractive for modulating cellular responses to radiation nih.govnih.gov.
Mechanistic Studies of Radiation Enhancement
The generalized mechanism of radiosensitization by texaphyrins involves their function as redox mediators within biological systems nih.govnih.gov. Texaphyrins possess a low redox potential, allowing them to readily accept electrons from endogenous reducing species like ascorbate, NAD(P)H, or glutathione (B108866) google.comnih.gov. This electron capture leads to the formation of a reduced texaphyrin radical, which then rapidly reacts with oxygen to produce reactive oxygen species (ROS), such as superoxide (B77818), thereby regenerating the original texaphyrin complex nih.govresearchgate.net. This "futile redox cycling" effectively deactivates the cellular antioxidant system while catalytically generating ROS, increasing cellular damage following irradiation nih.gov.
Drug Delivery System Research (as carriers/mechanisms, not actual drugs)
Texaphyrins are being explored as active delivery vehicles for other therapeutic agents, leveraging their inherent ability to localize selectively in certain tissues, notably tumors and atherosclerotic plaques nih.govhep.com.cngoogle.comgoogle.comgoogle.com. This approach aims to deliver multiple active agents within a single system, with the texaphyrin acting both as a carrier and as an intrinsically active anticancer agent nih.gov.
Texaphyrin as a Carrier Scaffold for Payloads (e.g., Platinum Complexes)
Texaphyrins have been utilized as scaffolds to carry various payloads, particularly platinum complexes, with the aim of overcoming drug resistance mechanisms prevalent in cancer therapy nih.govnih.govnih.gov. Conjugates of texaphyrins with platinum compounds, including both Pt(II) and Pt(IV) centers, have been designed and studied google.comnih.govmdpi.com. These conjugates have shown enhanced intracellular uptake of platinum and increased DNA platination in cancer cell lines, including those resistant to platinum drugs nih.gov. For example, a cisplatin (B142131) texaphyrin conjugate containing a malonate linker demonstrated comparable cytotoxicity to carboplatin (B1684641) in platinum-sensitive ovarian cancer cells and twice the potency in resistant strains, indicating its ability to overcome certain resistance mechanisms nih.gov.
Platinum(IV) texaphyrin conjugates have been developed to enhance hydrolytic stability compared to earlier Pt(II) systems and enable controlled release of the active Pt(II) scaffold upon exposure to light or reducing environments characteristic of solid tumors nih.govmdpi.comresearchgate.net. Cadmium(II) is noted as a diamagnetic metal cation that can be complexed with texaphyrin in such conjugates, suggesting its potential integration into carrier systems for targeted delivery google.com. This strategy aims to deliver higher concentrations of the payload to tumor sites, potentially overwhelming cellular resistance pathways nih.gov.
Nanoparticle Conjugation for Controlled Release Research
Research has advanced into conjugating texaphyrins to form nanoparticles for controlled release applications. Texaphyrin-lipid conjugates have been successfully synthesized and demonstrated to self-assemble into nanovesicles, termed nanotexaphyrins acs.orgscholaris.ca. These nanotexaphyrins exhibit strong structural integrity and chelation capabilities, allowing for the incorporation of a wide range of metal ions, including cadmium scholaris.cagoogle.com.
The biomedical utility of these nanotexaphyrins has been explored for various applications, such as magnetic resonance imaging (MRI), single-photon emission computed tomography (SPECT), radionuclide therapy, and photodynamic therapy, by chelating appropriate metals acs.orgscholaris.ca. For instance, gadolinium nanotexaphyrins (Gd-NTs) have been developed to achieve high-density packing of gadolinium texaphyrin, leading to improved accumulation in tumors researchgate.netnih.gov. The concept extends to creating "mixed nanotexaphyrins" with multifunctionality by combining different metallo-texaphyrin-phospholipid conjugates, which could theoretically include this compound to leverage its unique properties in a controlled release system google.com. However, early studies on liposome-delivered this compound for photodynamic therapy noted poor accumulation in tumor tissue as a possible reason for low efficiency, highlighting challenges in achieving optimal controlled release and targeting for this specific metallotexaphyrin google.comnih.gov. Despite this, the general methodology of texaphyrin nanoparticle conjugation provides a flexible platform for future research into optimizing this compound delivery.
Optical Limiting Materials Development
This compound has shown significant promise in the development of optical limiting materials, which are crucial for protecting sensitive optical sensors and human eyes from high-intensity laser radiation core.ac.uk. Its distinctive photophysical properties, particularly its strong absorption in the near-infrared region, make it a candidate for such applications ontosight.aigoogle.com.
This compound (specifically, a methyl substituted texaphyrin, [(CH₃-TXP)Cd]Cl) has been studied for its third-order nonlinear optical properties using techniques such as degenerate four-wave mixing and Z-scan spiedigitallibrary.org. These studies reveal its strong optical limiting performance primarily via reverse saturable absorption (RSA) spiedigitallibrary.orgoptica.orgaip.org.
Detailed Research Findings:
Reverse Saturable Absorption (RSA): this compound exhibits robust RSA when exposed to 5 nanosecond laser pulses spiedigitallibrary.org. RSA occurs when the absorption cross-section of an excited state is greater than that of the ground state, leading to increased absorption at higher light intensities.
Fluence Dependence: The nonlinear absorption behavior of this compound is fluence-dependent. For picosecond laser pulses (e.g., 40 ps or 23 ps pulses at 532 nm), RSA is observed at lower fluences. However, at higher fluences (e.g., above 0.3 J/cm²), the transmission can surprisingly increase with increasing incident fluence, indicating a transition from RSA to saturable absorption (SA) spiedigitallibrary.orgaip.org. This complex behavior suggests a retention of population in specific excited states of the molecule, requiring more sophisticated energy-level models for accurate description optica.org.
Photophysical Parameters: Through theoretical simulations of experimental results, several photophysical parameters for this compound have been evaluated, including absorption cross sections and excited-state lifetimes aip.org. The molecule demonstrates strong absorption transitions around 760 nm and a high quantum efficiency of singlet oxygen production (60-70% when irradiated at 354 nm in air-saturated methanol) google.comnih.gov. Its lowest energy Q-type band is reported at 767 nm google.com. Notably, the zinc and cadmium derivatives of expanded metallo-porphyrins display triplet quantum yields close to unity, which is a crucial factor for efficient optical limiting via RSA wikipedia.org.
Table 1: Key Photophysical Properties of this compound Relevant to Optical Limiting
| Property | Value | Condition/Comment | Source |
| Absorption Maximum (Q-band) | ~760 nm (far red region) | Strong transitions | ontosight.ainih.gov |
| Lowest Energy Q-type Band | 767 nm | In CHCl₃, ε=51,900 | google.com |
| Singlet Oxygen Quantum Yield | 60-70% | Irradiated at 354 nm in air-saturated methanol (B129727) | google.comnih.gov |
| Triplet State Quantum Yield | Close to unity | Diamagnetic metallo-texaphyrins | wikipedia.org |
| Nonlinear Absorption (ns) | Reverse Saturable Absorption (RSA) | 5 ns laser pulses | spiedigitallibrary.org |
| Nonlinear Absorption (ps) | RSA at low fluence, SA at high fluence | > 0.3 J/cm² fluence threshold for SA | spiedigitallibrary.orgaip.org |
A six-level model has been proposed to explain the nonlinear absorption effects observed in this compound, aiding in the understanding of its potential as a nonlinear optical material optica.orgaip.org. These findings suggest that this compound and related complexes are promising candidates for advanced optical limiting technologies.
Principles of Nonlinear Optical Responses
The substantial optical nonlinearity observed in this compound molecules primarily originates from the population dynamics of their excited states americanelements.comchem960.com. Specifically, excited-state absorption (ESA) is identified as the predominant nonlinear absorption process, with the observed nonlinear refraction also stemming from real population excitation within these states americanelements.com. This phenomenon involves the absorption of multiple photons, leading to a change in the material's optical properties as light intensity increases.
Research has quantified the third-order nonlinear optical response of this compound through measurements of its molecular second-order hyperpolarizability (γ) and third-order nonlinear optical susceptibility (χ⁽³⁾) americanelements.comwikipedia.orgsigmaaldrich.comnih.gov. For instance, certain asymmetric pentaazadentate porphyrin-like cadmium complexes have demonstrated γ values ranging from 1.1 × 10⁻³¹ to 1.2 × 10⁻³⁰ esu americanelements.comsigmaaldrich.com. A methyl-substituted texaphyrin, [(CH3-TXP)Cd]Cl, exhibited a γ value of 6.9 × 10⁻³¹ esu, which is notably four times larger than that of silicon naphthalocyanine (SiNc), a well-known optical limiting material wikipedia.org. These measurements often utilize techniques such as time-resolved degenerate four-wave mixing and Z-scan experiments americanelements.comwikipedia.org.
The origin of this nonlinearity is predominantly electronic when excited with picosecond laser pulses, indicating a rapid response time americanelements.comwikipedia.orgnih.gov. Furthermore, the nonlinear optical response of this compound displays a clear fluence dependence, meaning the material's optical behavior changes with the incident energy per unit area of the laser pulse americanelements.comsigmaaldrich.comsigmaaldrich.com.
To thoroughly understand these complex nonlinear absorption effects, sophisticated theoretical models are employed. For instance, a six-level energy model has been successfully used to explain the behavior of this compound solutions chem960.combioregistry.iosigmaaldrich.com. This model differentiates the contribution of various excited states based on laser pulse width: for nanosecond pulses, the first excited triplet state significantly influences transmission, whereas for picosecond pulses, both the first and second singlet excited states play a role chem960.combioregistry.io. This compound typically exhibits an absorption maximum around 760 nm in acetonitrile (B52724) solution, and its first excited triplet state forms with a high quantum yield of 0.9 americanelements.com.
The following table summarizes selected molecular second-order hyperpolarizability (γ) values for this compound complexes and comparative materials:
| Compound | Molecular Second-Order Hyperpolarizability (γ, esu) | Wavelength (nm) | Pulse Duration | Reference |
| Asymmetric Pentaazadentate Porphyrin-like Cd Complexes | 1.1 × 10⁻³¹ to 1.2 × 10⁻³⁰ | 532 | 40 ps | americanelements.com |
| [(CH3-TXP)Cd]Cl | 6.9 × 10⁻³¹ | 532 | 40 ps | wikipedia.org |
| Asymmetric Tripyrrane-containing Cd Complex | 1.2 × 10⁻³¹ | 1064 | Not specified | sigmaaldrich.com |
| Silicon Naphthalocyanine (SiNc) | 1.7 × 10⁻³¹ | 532 | 25 ps (approx.) | wikipedia.org |
Design for Optical Power Limiting Applications
The pronounced nonlinear optical properties of this compound make it a promising candidate for optical power limiting (OPL) applications, which aim to protect sensitive optical sensors and human eyes from intense laser radiation americanelements.comchem960.comwikipedia.org. The primary mechanism through which this compound achieves optical limiting is reverse saturable absorption (RSA) americanelements.comchem960.comwikipedia.orgsigmaaldrich.com. In RSA, the material's excited-state absorption cross-section is significantly larger than its ground-state absorption cross-section, leading to increased absorption as incident light intensity rises americanelements.com.
The performance of this compound in OPL is influenced by various factors, including the absorption cross-sections of its excited states, the lifetimes of these states, and the laser pulse width nih.gov. For nanosecond laser pulses, reverse saturable absorption is consistently observed wikipedia.orgsigmaaldrich.comnih.gov. However, for picosecond pulses, the behavior can be more complex; while RSA occurs at low fluences, the material's transmission may increase with increasing incident fluence at higher energies, indicative of a transition towards saturable absorption sigmaaldrich.comnih.gov.
Studies on asymmetric pentaazadentate porphyrin-like cadmium complexes have provided specific performance metrics for OPL. When exposed to nanosecond pulses at 532 nm, these complexes demonstrated limiting thresholds ranging from 1.4 to 3.0 mJ/cm² americanelements.com. The throughput of these materials was effectively limited to 0.31–1.13 J/cm² even with incident fluences as high as 3.5 J/cm² americanelements.com. The specific nature of the ligand within the texaphyrin complex significantly influences this limiting throughput americanelements.com.
Further, quantitative analysis has shown that the ratio of triplet excited-state to ground-state absorption cross sections for these cadmium complexes can be estimated to be between 3.4 and 5.7, highlighting the efficiency of the excited-state absorption process americanelements.com. The ability of reverse saturable absorbing materials like this compound to retain population in one of their excited states necessitates the use of multi-level energy models for accurate characterization of their transmission behavior under high-intensity illumination chem960.combioregistry.io.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (e.g., structural properties) and electronic properties of many-body systems by focusing on the electron density as a functional mountainscholar.orgntnu.no. DFT calculations are instrumental in predicting molecular geometries and explaining molecular properties and reactions ntnu.no.
Geometry optimization in DFT aims to find the equilibrium geometry of a molecule by minimizing its energy, providing accurate structural information ntnu.nocnr.itresearchgate.net. This computational approach has been applied to model the molecular and electronic structures of various metal complexes involving porphyrin-like ligands. For instance, DFT has been utilized to model the molecular and electronic structures of feasible stereoisomers of cadmium-vacataporphyrin, a porphyrin analogue, revealing very small energy differences between isomers scilit.comresearchgate.net. Similarly, Density Functional Theory models have been employed to evaluate the molecular structure and stability of actinide(III) complexes with motexafins, which are derivatives of texaphyrins acs.org. These studies highlight DFT's capability to provide detailed structural insights and confirm the stability of such complexes.
Orbital analysis, particularly of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is crucial for understanding the electronic properties, chemical reactivity, and charge transfer within a molecule ajol.infonih.govnih.gov. The energy difference between the HOMO and LUMO levels, known as the optical energy gap (E_g-op), is a key parameter that can be determined from absorption spectra and is related to the deformation of the molecular core mdpi.com.
In DFT studies of related Cd(II) metalloporphyrin compounds, Natural Bond Orbital (NBO) analysis has been conducted to determine the atomic charge distribution and to identify how the cadmium-porphyrin moiety interacts with axial ligands mdpi.com. Such analyses help in understanding electron density transfer and the nature of bonding within the complex. For example, in a Cd(II) metalloporphyrin complex with a pyrazine (B50134) axial ligand, a decrease in the natural charge of the cadmium atom was observed upon coordination, indicating electron density transfer mdpi.com. The significant redshift of absorption bands due to a decrease in the HOMO-LUMO energy was also linked to the deformation of the porphyrin core mdpi.com.
Energy Level Modeling of Excited States
The study of excited states is critical for understanding the photophysical properties and nonlinear optical responses of cadmium texaphyrin. Theoretical energy-level models are developed to explain complex phenomena like nonlinear absorption, which can lead to effects such as reverse saturable absorption (RSA) and saturable absorption (SA) optica.orgaip.orgaip.org.
This compound exhibits nonlinear absorption at specific wavelengths, such as 532 nm. For nanosecond laser pulses, reverse saturable absorption occurs across all measured fluences. With picosecond pulses, RSA is observed at low fluences, but at higher fluences, the transmission can increase, indicating saturable absorption aip.orgaip.org. To explain these intricate nonlinear absorption effects, multi-level models have been developed and applied to this compound.
A six-level model has been presented and used to simulate the fluence-dependent transmittance of this compound aip.orgaip.org. This model allows for the evaluation of several photophysical parameters of the excited states, including absorption cross sections at 532 nm and lifetimes aip.orgaip.org. Earlier approximations sometimes considered the uppermost excited singlet and higher excited triplet states to have negligible lifetimes, fitting the performance to a six-level model optica.orgcaltech.edu.
Further refinement in energy-level modeling has incorporated higher-order triplet processes, leading to more accurate predictions of transmission behavior, especially at higher fluences. A seven-state energy-level model of nonlinear absorption has been depicted to account for the dynamics of population density and absorbed energy at different pulse durations and fluences optica.org. This advanced modeling has enabled the determination of higher triplet excited-state absorption cross sections and lifetimes for these complexes, which are shown to significantly govern the excited-state population dynamics caltech.edugithub.io. The intersystem crossing rate for this compound complexes has been calculated, with values typically ranging from 0.68 to 3.04 × 10^9 s^-1, indicating efficient intersystem crossing researchgate.net.
The dynamic behavior of population density across different electronic energy levels, as well as the dynamics of absorbed energy, can be modeled and visualized using these multi-level schemes for various input fluences optica.org.
Table 1: Key Photophysical Parameters and Modeling Outcomes for this compound
| Parameter | Description | Modeling Approach | Reference |
| Nonlinear Absorption Behavior | Reverse Saturable Absorption (RSA) for nanosecond pulses; RSA at low fluences and Saturable Absorption (SA) at high fluences for picosecond pulses | Six-level model | aip.orgaip.org |
| Absorption Cross Sections | Evaluated at 532 nm for excited states | Six-level model | aip.orgaip.org |
| Lifetimes | Evaluated for various excited states, including upper excited singlet and triplet states | Six-level and higher-order models | optica.orgaip.orgaip.orgcaltech.edu |
| Intersystem Crossing Rate | Rate of transition from singlet to triplet excited states | Calculated from experimental data and modeling | researchgate.net |
| Population Density Dynamics | Normalized population density for each electronic energy level over time | Seven-state energy-level model | optica.org |
| Absorbed Energy Dynamics | Normalized absorbed energies for various input fluences | Seven-state energy-level model | optica.org |
Concluding Perspectives and Future Research Trajectories
Current Challenges in Cadmium Texaphyrin Research
A significant hurdle in the advancement of this compound, particularly for biomedical applications, is the inherent toxicity associated with the complexed cadmium ion. While in vitro studies have demonstrated the compound's photodynamic activity against human leukemia cells and both Gram-positive and Gram-negative bacteria, the systemic toxicity of cadmium has considerably constrained subsequent in vivo and clinical investigations. nih.gov This toxicity forms a primary barrier to translating promising preclinical findings into viable therapeutic strategies.
Beyond toxicity, challenges persist in the fundamental synthesis and stability aspects of this compound and other metallotexaphyrins. For instance, the stability of certain metallotexaphyrins, such as zinc-texaphyrin, has been noted as unstable in cell culture media, indicating ongoing efforts required in optimizing these properties for biological contexts. nih.gov Additionally, attempts at transmetalation, specifically the formation of lanthanide texaphyrins from a cadmium(II)-texaphyrin precursor in aqueous solutions, have faced difficulties, with gadolinium-texaphyrin not forming under tested conditions. hep.com.cn Addressing these synthetic and stability challenges is crucial for broadening the applicability of this compound and its derivatives.
Emerging Research Areas and Unexplored Potentials
Despite existing challenges, this compound possesses substantial untapped potential across various scientific disciplines. Its distinctive optical and photophysical attributes, including strong absorption in the near-infrared region and high triplet quantum yields, position it as an effective photosensitizer capable of generating singlet oxygen. nih.govontosight.aigoogle.com This characteristic makes it a promising candidate for advancements in photodynamic therapy (PDT) and as a radiosensitizer, contingent on the successful development of strategies to mitigate cadmium's inherent toxicity.
Beyond direct therapeutic modalities, the established ability of texaphyrins to chelate diverse metal ions, including cadmium, suggests broader applications in chelation-based detoxification therapies. google.com This expands their potential utility beyond direct cellular interventions. Furthermore, the intrinsic redox behavior and the electronic shifts that accompany metal ion insertion into the texaphyrin scaffold have been effectively harnessed in the development of optical sensor systems for heavy metal ions in aqueous solutions. For example, reduced texaphyrin has exhibited the capability for naked-eye detectable colorimetric sensing of ions such as indium(III) and mercury(II). hep.com.cnnih.gov While direct studies on this compound as a sensor may be limited, the foundational principles derived from other heavy metals suggest an unexplored avenue for this compound derivatives in environmental monitoring or diagnostic tools.
The integration of texaphyrins with nanotechnology represents a significant emerging area, offering a pathway to overcome the inherent limitations of their molecular counterparts. Nanovehicles have the potential to improve targeted delivery, enhance bioavailability, and reduce systemic toxicity. researchgate.net Moreover, texaphyrins are being actively investigated as robust carriers for the targeted delivery of other therapeutic payloads, such as platinum compounds, to tumor sites. nih.govnih.govgrantome.com This dual-functionality, where the texaphyrin acts as both a redox-active agent and a drug delivery platform, opens new avenues for multi-modal therapeutic strategies.
Cross-Disciplinary Research Opportunities
The diverse properties of this compound and the broader texaphyrin class facilitate numerous opportunities for cross-disciplinary collaborations and advancements.
Medicinal Inorganic Chemistry and Pharmacology: The core challenge of cadmium toxicity necessitates innovative approaches from medicinal inorganic chemists to design less toxic derivatives or to explore novel encapsulation and targeted delivery systems. This could encompass rational ligand design, prodrug strategies, or the incorporation of this compound into nanoparticles. Subsequent pharmacological investigations would then evaluate the enhanced efficacy and reduced systemic toxicity of these new formulations in vivo.
Materials Science and Nanotechnology: This field offers practical solutions for the clinical translation of this compound. Research could focus on synthesizing biocompatible nanoparticles, micelles, or liposomes capable of encapsulating this compound, thereby protecting healthy tissues while facilitating specific delivery to target cells. The development of matrix-supported texaphyrins for various applications, such as in separation sciences like high-performance liquid chromatography (HPLC), also falls within this domain. google.com
Environmental Chemistry and Analytical Science: Given the sensitivity of texaphyrins to metal ion complexation, there is a clear opportunity to develop advanced analytical methods. This includes creating highly specific and sensitive sensors for the detection of cadmium and other heavy metals in environmental samples (e.g., water, soil) or biological fluids. Research could concentrate on optimizing the texaphyrin scaffold for ratiometric sensing or developing portable detection devices. hep.com.cnnih.gov
Biophysics and Photochemistry: A deeper understanding of the photophysical mechanisms of this compound, including its singlet oxygen generation efficiency and excited-state dynamics, is paramount. Collaborative efforts could explore the precise interaction of light with this compound in biological environments, potentially leading to optimized photodynamic therapy protocols or novel phototherapeutic strategies. nih.gov
Oncology and Molecular Biology: Despite toxicity concerns, the in vitro anticancer activity of this compound warrants further investigation at a molecular level. Cross-disciplinary teams could explore its specific interactions with cellular components, its influence on cancer cell metabolism and redox pathways, and its potential for synergistic effects when combined with existing cancer therapies, leveraging advanced molecular biology techniques. nih.gov
These interdisciplinary endeavors are fundamental for fully realizing the potential of this compound, moving beyond its inherent limitations, and harnessing its unique chemical and photophysical properties for diverse and impactful applications.
Compound Names and PubChem CIDs
Q & A
Q. What are the standard synthetic protocols for cadmium texaphyrin, and how do reaction conditions affect yield and purity?
this compound is synthesized via a one-step oxidation and metalation procedure. For example, cadmium(II) complexes are prepared by reacting texaphyrin ligands with Cd(II) salts in methanol under reflux (60°C) with a base (e.g., triethylamine). Reaction completion is monitored by UV-Vis spectroscopy (peak ratios at 742/365 nm). Purification involves solvent removal under reduced pressure and filtration, yielding green powders. Key factors affecting yield include metal-to-ligand stoichiometry, solvent polarity, and temperature control .
Q. How do substituents on the texaphyrin macrocycle influence the electronic and redox properties of this compound complexes?
Substituents (electron-donating/withdrawing groups) on the phenyl rings modulate absorption maxima (754–797 nm) and redox potentials. Cyclic voltammetry reveals that electron-withdrawing groups shift oxidation potentials positively, while electron-donating groups lower them. For instance, nitro substituents increase the HOMO-LUMO gap, altering excited-state dynamics. Counterion choice (e.g., Cl⁻ vs. ClO₄⁻) also impacts electrochemical reversibility due to dissociation upon reduction .
Q. What spectroscopic techniques are most effective for characterizing this compound's structure and photophysical behavior?
UV-Vis spectroscopy identifies Q-band absorption (~760 nm) and monitors reaction progress. HPLC and elemental analysis confirm purity. Time-resolved flash photolysis quantifies triplet-state quantum yields (e.g., Φₜ = 0.9 for Cd texaphyrin). Electron paramagnetic resonance (EPR) and transient absorption spectroscopy elucidate excited-state dynamics, such as singlet-to-triplet intersystem crossing .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported photophysical data for this compound under varying experimental conditions (e.g., pulse duration, solvent effects)?
Discrepancies in nonlinear absorption behavior (e.g., reverse saturable absorption under ns pulses vs. fluence-dependent transmission with ps pulses) arise from excited-state population dynamics. A six-level kinetic model incorporating singlet/triplet states and higher excited states can reconcile these effects. Controlled experiments should standardize solvent polarity (e.g., acetonitrile vs. aqueous buffers) and laser fluence (0.1–10 J/cm²) to isolate solvent- or pulse-dependent quenching pathways .
Q. What experimental strategies can mitigate the aqueous solubility limitations of this compound while maintaining its photodynamic activity?
Poor aqueous solubility stems from the hydrophobic aromatic core. Strategies include:
- Derivatization : Introducing hydrophilic groups (e.g., PEG chains, sulfonate) on the texaphyrin periphery.
- Nanoparticle encapsulation : Using liposomes or polymeric micelles to enhance bioavailability.
- Co-solvents : Optimizing ethanol/water ratios (e.g., 3:2 v/v) to stabilize colloidal dispersions. Solubility-photodynamic activity trade-offs are assessed via in vitro ROS generation assays in cancer cell lines .
Q. How do the triplet state dynamics of this compound influence its efficacy as a photosensitizer, and what methodologies optimize these parameters?
The high triplet-state quantum yield (Φₜ = 0.9) enables efficient energy transfer to molecular oxygen, generating cytotoxic singlet oxygen (¹O₂). Quenching studies with azide ions (¹O₂ scavenger) and deuterated solvents (prolonged ¹O₂ lifetime) quantify photodynamic efficiency. To optimize, researchers can:
Q. What are the mechanistic implications of this compound's redox behavior in biological systems, and how can in vitro models be designed to probe these pathways?
Cd texaphyrin undergoes reversible one-electron reduction, producing neutral radicals that interact with ascorbate or cellular reductases, generating ROS. In vitro models should:
- Use electrochemical cells to simulate intracellular redox potentials.
- Employ fluorescence probes (e.g., DCFH-DA for ROS) in neuronal or cancer cell lines.
- Compare toxicity profiles (e.g., IC₅₀ values) with cadmium ion controls to decouple metal toxicity from redox effects .
Methodological Guidance
- Data Contradiction Analysis : When conflicting photophysical data arise, apply global kinetic fitting to time-resolved datasets and validate with independent techniques (e.g., EPR for triplet-state confirmation) .
- Experimental Design : For biological studies, integrate ICP-OES to quantify cellular cadmium uptake and correlate with ROS biomarkers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
